
2,5-Dichloroanilinium chloride
Overview
Description
2,5-Dichloroanilinium chloride (C₆H₆Cl₂N⁺·Cl⁻) is an organic salt derived from the protonation of 2,5-dichloroaniline with hydrochloric acid. Its crystal structure has been extensively studied, particularly in its monohydrate form (C₆H₆Cl₂N⁺·Cl⁻·H₂O), which crystallizes in the monoclinic space group P2₁/n with cell parameters a = 7.679 Å, b = 6.476 Å, c = 19.060 Å, and β = 96.95° . The monohydrate exhibits a complex hydrogen-bonding network involving N–H···Cl, O–H···Cl, and N–H···O interactions, forming a three-dimensional framework . In contrast, the anhydrous form adopts a layered structure stabilized by N–H···Cl hydrogen bonds and Cl···Cl halogen interactions .
Preparation Methods
Catalytic Hydrogenation
This method involves reducing 2,5-dichloronitrobenzene using hydrogen gas in the presence of a catalyst.
Procedure and Conditions
- Catalyst Composition : Platinum (Pt, 5–10%), copper (Cu, 1–3%), and carbon (C, 20–30%) suspended in water.
- Reaction Parameters :
- Process :
Outcomes
Metric | Value |
---|---|
Purity | 99.85% |
Dechlorination Rate | 0.006% |
Yield | ~97.5% |
Advantages : Eliminates anti-dechlorinating agents, reduces byproducts, and enables industrial-scale production.
Electrochemical Synthesis
This approach uses electrolysis to reduce 2,5-dichloronitrobenzene in a controlled electrochemical cell.
Procedure and Conditions
- Cathode Materials Tested : Lead, cadmium.
- Electrolyte Composition :
- Reaction Parameters :
Outcomes
Configuration | Yield (%) | Current Efficiency (%) |
---|---|---|
Lead Cathode | 88.7 | 59.1 |
Cadmium Cathode | 80.0 | 56.0 |
Advantages : Avoids high-pressure equipment and enables precise pH control for improved selectivity.
Continuous Multi-Stage Hydrogenation
This industrial-scale method employs a series of reactors for solvent-free hydrogenation.
Procedure and Conditions
- Reactor Setup : 3–5 interconnected high-pressure reactors.
- Catalyst : Palladium or platinum/palladium on activated carbon (0.8–5 wt%).
- Process :
Outcomes
Metric | Value |
---|---|
Conversion Rate | 100% |
Selectivity | >99.8% |
Purity | 99.8% |
Advantages : Reduces solvent use, enables continuous production, and minimizes energy consumption.
Comparative Analysis of Methods
Key Findings
- Catalyst Efficiency : Platinum-based catalysts show superior stability and selectivity compared to palladium.
- Byproduct Control : Electrochemical methods reduce dechlorination but require stringent pH management.
- Industrial Viability : Continuous multi-stage systems achieve near-complete conversion with minimal waste.
Chemical Reactions Analysis
Hydrogen-Bonding Interactions
The crystal structure of 2,5-dichloroanilinium chloride monohydrate reveals extensive hydrogen-bonding networks critical to its stability and reactivity:
Interaction Type | Bond Length (Å) | Angle (°) | Participants |
---|---|---|---|
N–H···Cl | 2.11–2.35 | 160–170 | NH₃⁺ and Cl⁻ anions |
O–H···Cl | 2.50–2.65 | 155–165 | Water (H₂O) and Cl⁻ anions |
N–H···O | 2.85 | 145 | NH₃⁺ and water oxygen |
Key Observations:
-
Chloride ions act as four-center acceptors, bonding with two NH₃⁺ hydrogens and two water hydrogens .
-
Water molecules bridge chloride anions and NH₃⁺ groups, stabilizing the lattice.
Reactivity in Acidic and Oxidizing Environments
The compound’s reactivity is influenced by its ionic character and sensitivity to pH:
Acid-Catalyzed Degradation
Reaction:
Conditions:
-
Strong acids (e.g., H₂SO₄) at elevated temperatures.
-
Leads to deamination and potential chlorination byproducts .
Oxidation Reactions
Reaction with Potassium Dichromate:
Outcomes:
-
Forms poly(2,5-dichloroanilinium-co-aniline) via oxidative coupling.
-
Chromium(VI) acts as a one-electron oxidant, facilitating radical polymerization.
Stability and Incompatibilities
Key Reactivity Hazards:
-
Incompatible with strong oxidizers (e.g., peroxides), leading to exothermic decomposition.
-
Light and heat sensitivity : Prolonged exposure causes degradation to chlorinated byproducts .
Environmental and Biological Implications
Scientific Research Applications
Chemical Properties and Structure
2,5-Dichloroanilinium chloride (C6H6Cl3N) is characterized by two chlorine atoms attached to the aniline structure at the 2 and 5 positions. Its molecular structure allows for unique interactions, particularly in hydrogen bonding, which is significant in its application as a precursor in various chemical syntheses .
Synthesis of Antimicrobial Agents
One of the primary applications of this compound is in the development of antimicrobial agents. Research has shown that derivatives of this compound exhibit promising antibacterial and antifungal activities. For instance:
- Case Study : In a study conducted by Yoshina (1957), a derivative synthesized from this compound demonstrated significant inhibition of Trichophyton at concentrations as low as .
- Recent Developments : Ongoing research aims to modify the compound's structure to enhance its efficacy against a broader spectrum of pathogens. This includes synthesizing N-amide derivatives that could potentially serve as effective disinfectants .
Agricultural Applications
This compound serves as an intermediate in the production of herbicides such as dicamba, which is widely used for controlling various agricultural weeds.
- Process Overview : The conversion of 2,5-dichloroaniline to 2,5-dichlorophenol is a key step in synthesizing dicamba. This process involves diazotization reactions that have been optimized for efficiency using sulfuric acid and organic acids to enhance solubility and reaction rates .
- Impact on Agriculture : The effective use of dicamba derived from this compound has contributed significantly to modern agricultural practices by providing efficient weed control solutions .
Material Science Applications
The unique properties of this compound also make it suitable for applications in material science.
- Smart Materials : Research indicates that derivatives of this compound can be utilized in the development of smart materials such as sensors and responsive coatings due to their chemical stability and interaction properties .
- Case Study : Experimental studies have shown that certain derivatives can exhibit properties conducive to use in electronic devices and environmental sensors .
Safety and Handling Considerations
While exploring the applications of this compound, it is crucial to consider safety due to its toxic nature. Proper handling protocols must be established:
- Toxicity Profile : The compound has an oral LD50 value of in rats, indicating potential health hazards if ingested or inhaled .
- Safety Measures : Operators are advised to use protective equipment and ensure adequate ventilation during handling to mitigate risks associated with exposure .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2,5-dichloroanilinium chloride involves its interaction with molecular targets through hydrogen bonding and other chemical interactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical reactions or biological studies .
Comparison with Similar Compounds
Structural and Supramolecular Comparisons
2,5-Dichloroanilinium Chloride Monohydrate vs. Anhydrous Form
- Hydration Effects: The monohydrate incorporates water molecules that mediate O–H···Cl bonds, linking chloride ions and NH₃⁺ groups. This contrasts with the anhydrous form, which relies solely on N–H···Cl and Cl···Cl interactions, resulting in a simpler layered arrangement .
- Halogen Bonding: The anhydrous structure features a short Cl···Cl contact (3.327 Å), absent in the monohydrate due to hydration disrupting halogen interactions .
Comparison with Bis(2,5-dichloroanilinium) Sulfate
- Counterion Influence: Replacing chloride with sulfate introduces additional hydrogen-bond donors (SO₄²⁻). In bis(2,5-dichloroanilinium) sulfate, sulfate ions form 1D chains via O–H···O bonds, extended into 2D/3D networks through N–H···O and C–H···O interactions. Cl···Cl and Cl···O halogen bonds further stabilize the framework .
- Dimensionality: The sulfate salt forms a 2D framework, whereas the chloride monohydrate achieves 3D connectivity via water-mediated bonds .
Comparison with 2,5-Dichloroanilinium Perchlorate Hydrate
- Role of Water : In the perchlorate hydrate, lattice water bridges ClO₄⁻ anions and cations via O–H···O bonds, forming a 2D sheet. Cl···O halogen bonds (3.20–3.30 Å) and C–H···Cl interactions contribute to layer stacking .
- Counterion Geometry : The tetrahedral ClO₄⁻ anion enables diverse hydrogen-bonding geometries compared to the spherical Cl⁻ in the chloride salt.
Crystallographic Data Comparison
Hydrogen and Halogen Bonding Trends
- Chloride Salts : Dominated by N–H···Cl bonds; hydration introduces O–H···Cl interactions.
- Sulfate/Perchlorate Salts : Additional O–H···O bonds from counterions enhance dimensionality.
Biological Activity
2,5-Dichloroanilinium chloride (C6H6Cl3N) is a chemical compound derived from 2,5-dichloroaniline. Its biological activity has been the subject of various studies due to its potential toxicological effects and applications in different fields, including environmental science and pharmacology. This article reviews the biological activity of this compound, focusing on its toxicity, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of two chlorine atoms on the aromatic ring and a positively charged ammonium group. Its structure can be represented as follows:
This compound is soluble in water and exhibits significant biological activity due to its chemical nature.
Acute Toxicity
The acute toxicity of this compound has been extensively studied. It is classified as highly toxic when ingested or upon skin contact. The following table summarizes key toxicological data:
Endpoint | Value | Source |
---|---|---|
Oral LD50 (rat) | 100-1000 mg/kg | |
Dermal LD50 (rat) | Toxic upon contact | |
Symptoms | Cyanosis, fatigue, dyspnea |
Acute exposure can lead to methemoglobinemia, a condition where hemoglobin is converted into methemoglobin, reducing its oxygen-carrying capacity. Symptoms include cyanosis (bluish discoloration of the skin), fatigue, and difficulty breathing.
The primary mechanism through which this compound exerts its toxic effects is through the formation of methemoglobin. Studies have shown that the compound interferes with normal hemoglobin function by oxidizing iron in hemoglobin from ferrous (Fe²⁺) to ferric (Fe³⁺) state. This process diminishes the blood's ability to transport oxygen efficiently.
Renal and Hepatic Effects
Research indicates that exposure to this compound can also lead to nephrotoxicity and hepatotoxicity. In animal studies, renal function was adversely affected following exposure to various dichloroaniline derivatives. The nephrotoxic potential was ranked as follows:
Environmental Impact
This compound is resistant to biodegradation, posing risks to aquatic ecosystems. Its persistence in the environment can lead to bioaccumulation in aquatic organisms. Studies have indicated that exposure to this compound can adversely affect reproduction in species such as Daphnia magna .
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Case Study on Methemoglobinemia : A study demonstrated that rats exposed to varying doses of dichloroaniline compounds developed methemoglobinemia with significant lethality observed at higher doses (LD50 values reported between 340-3100 mg/kg) .
- Reproductive Toxicity in Aquatic Organisms : Research using Daphnia magna showed that exposure to dichloroaniline resulted in reduced reproductive output and increased mortality rates .
- Transcriptomic Studies : Transcriptomic analyses revealed that exposure to this compound affects gene expression related to oxidative stress and cellular repair mechanisms in fish cell lines .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2,5-dichloroanilinium chloride monohydrate, and how does the inclusion of water affect its structural properties?
Methodological Answer: The synthesis involves reacting 2,5-dichloroaniline (0.02 mol) with excess HCl in ethanol, followed by slow evaporation to yield monohydrate crystals. The inclusion of water introduces additional hydrogen-bonding interactions (N–H⋯O and O–H⋯Cl) compared to the anhydrous form, altering the supramolecular framework. Structural analysis reveals that water bridges cations and anions, creating a 3D network distinct from the anhydrous layered structure .
Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine the hydrogen-bonding network in this compound?
Methodological Answer: SCXRD data collected at 299 K (CuKα radiation, λ = 1.54178 Å) with a Bruker APEX-II diffractometer is refined using SHELXL-96. Hydrogen atoms are located via difference maps, and O–H distances are restrained to 0.85 Å. The refinement (R-factor = 0.049) reveals four distinct hydrogen bonds per chloride ion: two from –NH₃⁺ groups and two from water molecules, forming a tetrahedral coordination .
Q. What spectroscopic techniques are essential for characterizing this compound, and what critical data do they provide?
Methodological Answer:
- FT-IR : Identifies N–H stretching (~3100 cm⁻¹) and Cl⋯Cl interactions (500–600 cm⁻¹).
- NMR : ¹H NMR in D₂O resolves aromatic protons (δ 7.2–7.8 ppm) and NH₃⁺ protons (δ 8.5 ppm).
- Thermogravimetric Analysis (TGA) : Confirms monohydrate stability up to 120°C, with a 5.2% mass loss corresponding to water evaporation .
Advanced Research Questions
Q. How do hydrogen and halogen bonding compete in the supramolecular assembly of 2,5-dichloroanilinium salts with oxy-acids (e.g., sulfate vs. perchlorate)?
Methodological Answer: In sulfate salts (e.g., bis(2,5-dichloroanilinium) sulfate), the sulfate anion forms a 1D chain via O–H⋯O bonds, extended into 3D networks through N–H⋯O interactions. In contrast, perchlorate hydrates exhibit Cl⋯O halogen bonds (3.2–3.4 Å) alongside N–H⋯O bonds, creating 2D sheets. Competitive analysis requires Hirshfeld surface calculations (CrystalExplorer) and topological analysis (AIMAll) to quantify interaction energies .
Q. What contradictions arise when comparing the hydrogen-bonding motifs of anhydrous vs. hydrated this compound?
Methodological Answer: The anhydrous form (Gray & Jones, 2002) features shorter Cl⋯Cl contacts (3.35 Å) and three N–H⋯Cl bonds per cation, forming layers. In the monohydrate, water disrupts this arrangement, introducing longer Cl⋯Cl distances (3.52 Å) and bifurcated N–H⋯(Cl, O) bonds. This contradiction highlights the role of lattice water in modulating packing efficiency and thermal stability .
Q. How can computational methods (DFT, MD) resolve ambiguities in experimental crystallographic data for this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Optimizes hydrogen-bond geometries (e.g., N–H⋯Cl angles) using B3LYP/6-311++G(d,p), comparing with experimental values to validate disorder models.
- Molecular Dynamics (MD) : Simulates thermal motion of water molecules in the monohydrate, explaining anisotropic displacement parameters (Ueq = 0.05 Ų for O atoms) observed in SCXRD .
Q. What challenges arise during refinement of disordered sulfate or perchlorate anions in 2,5-dichloroanilinium salts, and how are they addressed?
Methodological Answer: Disordered anions (e.g., in bis(2,5-dichloroanilinium) sulfate) require splitting occupancy using SHELXL-97’s PART instruction. Constraints include equal displacement parameters for split sites and geometric restraints (S–O bond lengths = 1.47 Å). R-factor convergence is monitored, with wR values < 0.15 indicating acceptable disorder modeling .
Properties
IUPAC Name |
2,5-dichloroaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALVJCYWUBQENP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955281 | |
Record name | 2,5-Dichloroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33663-41-1 | |
Record name | Benzenamine, 2,5-dichloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33663-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloroanilinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033663411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichloroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloroanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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